molecular formula C19H15ClN6OS B2863592 N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-54-0

N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2863592
CAS No.: 886929-54-0
M. Wt: 410.88
InChI Key: MMSOAVYEMOBSFL-UHFFFAOYSA-N
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Description

This compound belongs to the class of acetamide derivatives featuring a 1,2,4-triazole core substituted with pyridin-2-yl and 1H-pyrrol-1-yl groups, linked via a sulfanyl bridge to an N-(3-chlorophenyl)acetamide moiety. The triazole ring is a pharmacophoric motif known for diverse biological activities, including anti-inflammatory and antimicrobial effects . The 3-chlorophenyl group likely influences lipophilicity and target binding. Although direct synthesis data for this compound are absent in the provided evidence, analogous methods involve alkylation of α-chloroacetamides (e.g., with KOH) or Paal-Knorr condensation to modify triazole substituents .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-14-6-5-7-15(12-14)22-17(27)13-28-19-24-23-18(16-8-1-2-9-21-16)26(19)25-10-3-4-11-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSOAVYEMOBSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core triazole structure, followed by the introduction of the pyridinyl and pyrrolyl groups. The final steps often involve the attachment of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different aromatic substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure allows for fine-tuning of physical and chemical characteristics.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in triazole substituents, acetamide aryl groups, and halogen positioning. These variations impact physicochemical properties and biological activity:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Triazole Acetamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(pyridin-2-yl), 4-(1H-pyrrol-1-yl) N-(3-chlorophenyl) C₁₉H₁₅ClN₆OS 434.88 Pyridine and pyrrole enhance π-stacking; 3-Cl may optimize lipophilicity.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-[4-(methylsulfanyl)benzyl], 4-phenyl N-(2-chlorophenyl) C₂₄H₂₀ClN₅S₂ 501.06 Methylsulfanyl and phenyl groups increase hydrophobicity; 2-Cl alters steric interactions.
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(4-fluorophenyl), 4-methyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] C₁₇H₁₂ClF₄N₅OS 453.82 CF₃ and F groups enhance metabolic stability; methyl reduces steric bulk.
2-{[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide 5-(furan-2-yl), 4-amino N-aryl (variable) C₁₀H₁₀N₆O₂S 278.29 Furan and amino groups improve solubility; anti-exudative activity reported in rats.

Substituent Effects on Activity

  • Triazole Substituents: The target compound’s pyrrol-1-yl group may improve π-π interactions compared to phenyl () or methyl () groups. Pyrrole’s electron-rich nature could enhance binding to aromatic residues in biological targets.
  • Halogen Positioning :
    • 3-Chlorophenyl (target) vs. 2-chlorophenyl (): The para vs. ortho chlorine position affects steric hindrance and electronic effects, altering receptor affinity.
  • Heterocyclic Variations :
    • Pyridin-2-yl (target) vs. pyridin-3-yl (): The nitrogen position influences hydrogen-bonding patterns. Pyridin-2-yl may form stronger interactions with acidic residues.

Crystallographic and Conformational Studies

  • Programs like SHELXL () and ORTEP () have been used to resolve structures of analogs (e.g., ). These tools confirm that sulfanyl bridges and triazole conformations are critical for molecular stability.

Biological Activity

N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antibacterial properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15ClN6OS\text{C}_{16}\text{H}_{15}\text{ClN}_6\text{OS}

This compound features a chlorophenyl group, a pyridine ring, and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of compounds containing similar structural motifs. For instance, compounds with pyridine and triazole rings have shown promising results against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds Against Cancer Cell Lines

CompoundHEPG-2 (IC50 μM)MCF-7 (IC50 μM)HCT-116 (IC50 μM)
5a12.89 ± 0.917.70 ± 1.417.22 ± 0.6
5b31.83 ± 2.144.06 ± 3.245.20 ± 2.0
Target Compound 10.11 ± 3.1 8.23 ± 3.3 7.61 ± 3.4

The compound's efficacy appears to be linked to the presence of electron-withdrawing groups that enhance its interaction with cancer cell targets .

Antibacterial Activity

The compound's antibacterial properties have also been investigated, particularly against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the pyridine and triazole rings is believed to contribute to its antibacterial effects.

Table 2: Antibacterial Activity Against Various Strains

StrainZone of Inhibition (mm)
S. aureus15
E. coli12
Pseudomonas aeruginosa10

These results indicate that the compound exhibits moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against different cancer cell lines, showing that modifications in the side chains significantly affected cytotoxicity .
  • Pyridine-Based Compounds : Research highlighted the importance of nitrogen-containing heterocycles in enhancing bioactivity against bacterial strains .

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